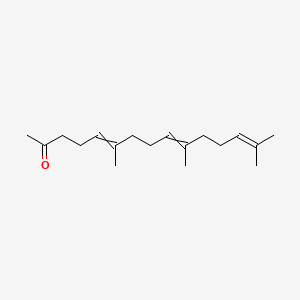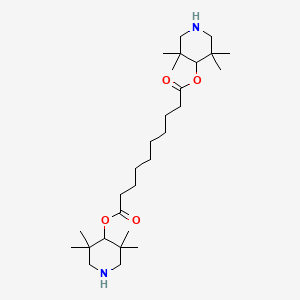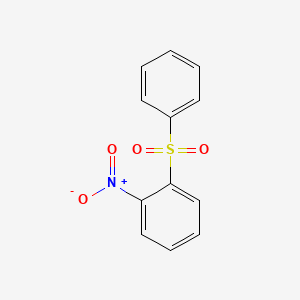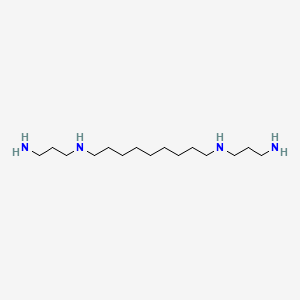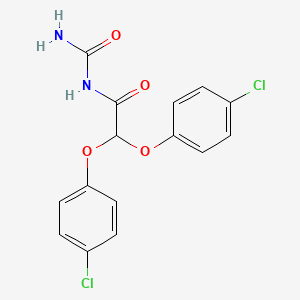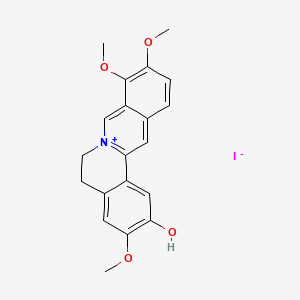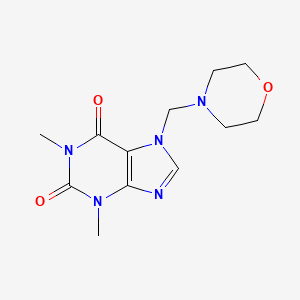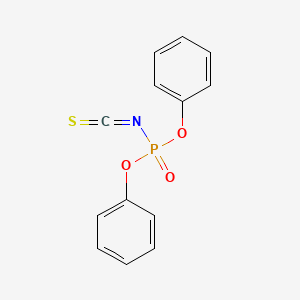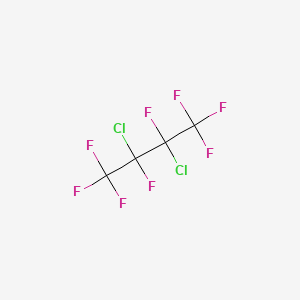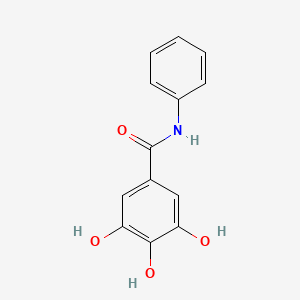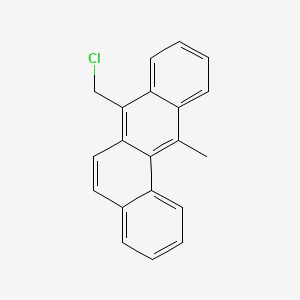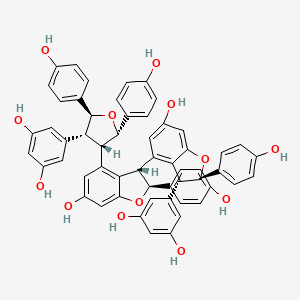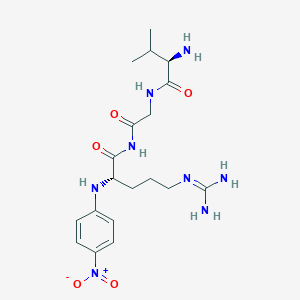
Valyl-glycyl-arginine-4-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valyl-glycyl-arginine-4-nitroanilide typically involves the stepwise coupling of amino acids. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled sequentially to form the peptide chain . The final step involves the deprotection of the amino groups and the addition of the 4-nitroanilide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Valyl-glycyl-arginine-4-nitroanilide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of smaller peptide fragments.
Substitution: Formation of substituted anilide derivatives.
Scientific Research Applications
Valyl-glycyl-arginine-4-nitroanilide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in clot dissolution and thrombolytic therapy.
Industry: Utilized in the development of diagnostic kits and biochemical reagents
Mechanism of Action
Valyl-glycyl-arginine-4-nitroanilide acts as a tissue plasminogen activator by binding to plasminogen and converting it to plasmin, an enzyme responsible for breaking down fibrin clots. This mechanism involves the cleavage of specific peptide bonds in plasminogen, leading to its activation. The molecular targets include plasminogen and fibrin, and the pathway involves the conversion of plasminogen to plasmin, which then degrades fibrin .
Comparison with Similar Compounds
Similar Compounds
Valyl-glycyl-arginine-4-nitroanilide: Known for its role as a tissue plasminogen activator.
Carbobenzoxy-L-Valyl-L-Glycyl-L-Arginine-4-Nitranilide: Another peptide with similar structure and function.
Uniqueness
This compound is unique due to its specific sequence and the presence of the 4-nitroanilide group, which enhances its activity as a tissue plasminogen activator. This makes it particularly useful in biochemical assays and therapeutic applications .
Properties
CAS No. |
80798-23-8 |
|---|---|
Molecular Formula |
C19H30N8O5 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S)-N-[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide |
InChI |
InChI=1S/C19H30N8O5/c1-11(2)16(20)18(30)24-10-15(28)26-17(29)14(4-3-9-23-19(21)22)25-12-5-7-13(8-6-12)27(31)32/h5-8,11,14,16,25H,3-4,9-10,20H2,1-2H3,(H,24,30)(H4,21,22,23)(H,26,28,29)/t14-,16+/m0/s1 |
InChI Key |
AOWXTXLTBLLDBS-GOEBONIOSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Synonyms |
Val-Gly-Arg-para-nitroanilide valyl-glycyl-arginine-4-nitroanilide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


